molecular formula C9H9N3S B15312969 Methyl-4-pyridin-4-yl-thiazol-2-ylamine CAS No. 56541-23-2

Methyl-4-pyridin-4-yl-thiazol-2-ylamine

Cat. No.: B15312969
CAS No.: 56541-23-2
M. Wt: 191.26 g/mol
InChI Key: LNSHQUCKCGOJHL-UHFFFAOYSA-N
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Description

Methyl-4-pyridin-4-yl-thiazol-2-ylamine is a heterocyclic organic compound featuring a thiazole core substituted with a pyridin-4-yl group and an amine moiety. Based on structural analysis, this compound is closely related to 5-(Pyridin-4-yl)thiazol-2-amine (CAS 146366-04-3), as evidenced by its synonym listing in authoritative chemical databases . The thiazole ring (a five-membered ring containing sulfur and nitrogen) is substituted at position 2 with an amine (-NH₂) and at position 5 with a pyridin-4-yl group (a six-membered aromatic nitrogen heterocycle). The nomenclature discrepancy ("Methyl-4" vs. "5-pyridin-4-yl") likely arises from divergent numbering conventions or historical naming inconsistencies.

Properties

CAS No.

56541-23-2

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-methyl-4-pyridin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,10,12)

InChI Key

LNSHQUCKCGOJHL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4-pyridin-4-yl-thiazol-2-ylamine typically involves the reaction of 4-bromo-2-methylthiazole with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl-4-pyridin-4-yl-thiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl-4-pyridin-4-yl-thiazol-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-4-pyridin-4-yl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Methyl-4-pyridin-4-yl-thiazol-2-ylamine:

Compound Name Core Structure Substituents Key Differences
5-(Pyridin-4-yl)thiazol-2-amine Thiazole Pyridin-4-yl (position 5), NH₂ (position 2) No methyl group; identical to the queried compound per synonym listings
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine p-Tolyl, imino, NH₂ Larger fused-ring system; lacks thiazole core
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine Pyrazolopyrimidine p-Tolyl, hydrazine Hydrazine substituent; different heterocyclic framework

Research Findings and Limitations

Challenges in Comparison

  • This underscores the need for precise IUPAC nomenclature in literature.
  • Data Gaps: Limited peer-reviewed studies directly compare this compound with analogues. Most available data focuses on pyrazolopyrimidines () or supplier-provided specifications ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl-4-pyridin-4-yl-thiazol-2-ylamine, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves acylation of intermediates (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with acyl chlorides, followed by amination . Key conditions include triethylamine catalysis in dichloromethane, with yields improved by solvent choice (e.g., acetone for crystallization) and temperature control .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer : IR spectroscopy identifies functional groups (e.g., NH₂ stretches), while ¹H/¹³C NMR confirms structural integrity via proton environments and carbon骨架 assignments. Mass spectrometry validates molecular weight and purity .

Q. What safety protocols are recommended when handling this compound?

  • Answer : Use nitrile gloves, flame-retardant lab coats, and respiratory protection in ventilated areas. Dispose of contaminated materials per EU Regulation 2016/425 and EN 374 standards .

Advanced Research Questions

Q. How can researchers address low yields during crystallization of this compound?

  • Answer : Optimize solvent polarity (e.g., acetone/water ratios) and cooling rates. Seeding techniques or gradient cooling can enhance crystal formation. Evidence shows 60% yield via acetone crystallization .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Answer : Cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography. Adjust computational models (e.g., solvent dielectric constants in DFT) to align with experimental conditions .

Q. How can pharmacological activity against kinase targets be systematically evaluated?

  • Answer : Conduct in vitro kinase inhibition assays (e.g., ATP-competitive binding studies) using recombinant kinases. Determine IC₅₀ values and compare with reference compounds .

Q. What methodologies analyze substituent effects on the thiazole ring's bioactivity?

  • Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogens, methyl groups) and testing in bioassays. Docking simulations (e.g., AutoDock) predict binding modes to kinase active sites .

Q. How can purity and stability be ensured during long-term storage?

  • Answer : Store under argon at -20°C, with periodic HPLC monitoring (e.g., C18 columns, UV detection at 254 nm). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (solvent, catalyst ratio) for reaction efficiency .
  • Data Contradiction Analysis : Pair LC-MS/MS with high-resolution mass spectrometry (HRMS) to resolve ambiguous fragmentation patterns .
  • Biological Screening : Combine in vitro assays with zebrafish or murine models for preliminary toxicity and efficacy profiling .

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